N-(4-Benzenesulfonylamino-3-nitro-naphthalen-1-YL)-acetamide
Description
N-(4-Benzenesulfonylamino-3-nitro-naphthalen-1-YL)-acetamide is a structurally complex acetamide derivative featuring a naphthalene core substituted with a nitro group at position 3 and a benzenesulfonylamino group at position 4.
Properties
CAS No. |
55691-89-9 |
|---|---|
Molecular Formula |
C18H15N3O5S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15N3O5S/c1-12(22)19-16-11-17(21(23)24)18(15-10-6-5-9-14(15)16)20-27(25,26)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,19,22) |
InChI Key |
DPMOCQDIQBGLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystallinity and Packing
Key Example: Meta-substituted N-aryl-2,2,2-trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal systems (monoclinic or orthorhombic) depending on substituent electronic effects. The introduction of strong electron-withdrawing groups (e.g., nitro) at meta positions significantly alters lattice constants and molecular packing .
Comparison :
- Nitro Group Impact : In the target compound, the 3-nitro group on naphthalene likely induces steric and electronic effects similar to those observed in meta-substituted trichloro-acetamides. This could lead to tighter molecular packing due to enhanced dipole interactions.
Table 1: Substituent-Driven Crystallographic Differences
| Compound | Substituents | Crystal System | Space Group | Key Observations |
|---|---|---|---|---|
| N-(3-chlorophenyl)-2,2,2-trichloro-acetamide | 3-Cl, trichloro-acetamide | Monoclinic | P2₁/c | Single molecule/asymmetric unit |
| N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide | 3,5-CH₃, trichloro-acetamide | Monoclinic | P2₁/n | Two molecules/asymmetric unit |
| Target Compound | 3-NO₂, 4-benzenesulfonylamino | Predicted Triclinic | Unknown | Likely complex H-bonding networks |
Functional Group Variations in Acetamide Derivatives
Benzothiazole-Based Analogs : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) share the acetamide backbone but replace the naphthalene core with benzothiazole. These derivatives prioritize heteroaromatic interactions, enhancing solubility and bioactivity compared to purely aromatic systems .
Halogenated Derivatives : N-(3-chloro-4-fluorophenyl)acetamide and N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide highlight how halogen substituents improve thermal stability and intermolecular halogen bonding, contrasting with the nitro group’s electron-withdrawing effects .
Table 2: Functional Group Influence on Properties
| Compound | Core Structure | Key Functional Groups | Notable Properties |
|---|---|---|---|
| Target Compound | Naphthalene | 3-NO₂, 4-benzenesulfonylamino | High polarity, potential H-bonding |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | CF₃, phenyl | Enhanced solubility, bioactivity |
| N-(3-chloro-4-fluorophenyl)acetamide | Phenyl | 3-Cl, 4-F | Halogen bonding, thermal stability |
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